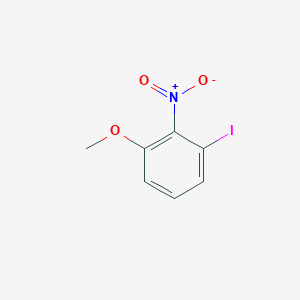

![molecular formula C18H16N4O3 B2779383 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034323-29-8](/img/structure/B2779383.png)

2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Pyridine, for example, has a molecular weight of 93.1265 and its structure can be viewed using computational methods .Chemical Reactions Analysis

Pyridine compounds can undergo a variety of chemical reactions. For example, they can react with Grignard reagents, undergo cross-coupling reactions with aryl bromides, and participate in photochemical cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylpyridine, a related compound, is a colorless liquid with an unpleasant odor .科学的研究の応用

Medicinal Chemistry Strategies

One research avenue for compounds with the imidazo[1,2-a]pyridine moiety, like 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide, involves modifying the structure to reduce metabolism mediated by aldehyde oxidase (AO). In the context of developing antagonists for the androgen receptor with potential applications in cancer treatment, strategies to avoid AO-mediated oxidation have been explored. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, which could be beneficial for similar compounds (Linton et al., 2011).

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines, which include structures similar to 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide, is a critical aspect of research. A one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents. This synthesis method could potentially be applied or adapted for related compounds, providing a streamlined approach to their production (Crawforth & Paoletti, 2009).

Antimycobacterial Activity

Compounds with the imidazo[1,2-a]pyridine-3-carboxamide structure have been designed and synthesized, showing significant antimycobacterial activity. This research highlights the potential of such compounds in the treatment of tuberculosis. The structure-activity relationship studies reveal that certain substitutions on the benzene ring enhance the scaffold's potency against drug-sensitive and resistant MTB strains. This suggests that derivatives of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide could be explored for their antimycobacterial properties (Lv et al., 2017).

Antitubercular Activity

The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have demonstrated promising antitubercular activity. These compounds showcase excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. Research in this area could inform the development of new anti-TB agents, potentially including derivatives of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide (Li et al., 2020).

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb

Pharmacokinetics

It is noted that a compound named q203, which is also an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing

特性

IUPAC Name |

2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-15(22-8-3-2-4-14(22)20-12)17(23)19-7-10-21-9-5-13-6-11-25-16(13)18(21)24/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGJAAKGVHEYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

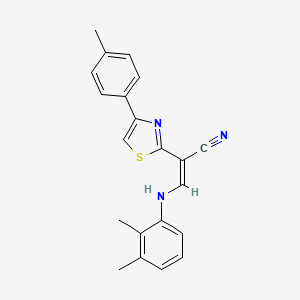

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)

![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)

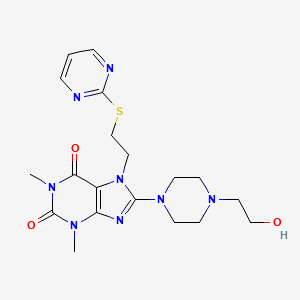

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)

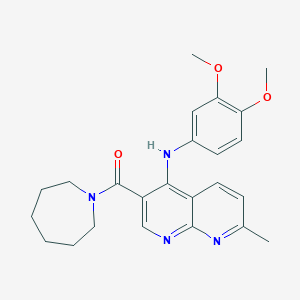

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)

![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)